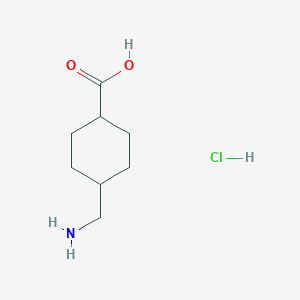

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride

CAS No.: 3667-38-7

Cat. No.: VC8109668

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3667-38-7 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 4-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H |

| Standard InChI Key | UGECKKSVDQIZQG-UHFFFAOYSA-N |

| SMILES | C1CC(CCC1CN)C(=O)O.Cl |

| Canonical SMILES | C1CC(CCC1CN)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (CAS: 3667-38-7) is systematically named 4-(aminomethyl)cyclohexane-1-carboxylic acid hydrochloride under IUPAC conventions . The compound’s zwitterionic nature arises from the coexistence of a protonated aminomethyl group () and a deprotonated carboxylic acid group () under physiological conditions . Its molecular structure is represented by the SMILES notation , highlighting the cyclohexane backbone, substituent positions, and hydrochloride counterion .

Stereochemical Configuration

The compound’s cis configuration ensures that the aminomethyl and carboxylic acid groups reside on the same face of the cyclohexane ring. X-ray crystallography and computational modeling reveal a chair conformation, with the carboxylic acid group occupying an axial position and the aminomethyl group adopting an equatorial orientation to minimize steric strain . This spatial arrangement impacts solubility, reactivity, and biological activity, making the cis-isomer distinct from its trans counterpart, where substituents are diametrically opposed .

Table 1: Key Structural and Chemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.67 g/mol | |

| CAS Registry Number | 3667-38-7 | |

| SMILES | ||

| Configuration | cis (axial COO⁻, equatorial CH₂NH₃⁺) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of cis-4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride typically begins with terephthalic acid or p-xylene derivatives. A patented method involves sequential oxidation and reduction steps to construct the cyclohexane ring, followed by functional group transformations :

-

Oxidation: p-Xylene is oxidized to terephthalic acid (), introducing carboxylic acid groups at the para positions.

-

Hydrogenation: Catalytic hydrogenation reduces the aromatic ring to a cyclohexane structure, yielding cis/trans isomers of 1,4-cyclohexanedicarboxylic acid.

-

Amination: The hydroxymethyl intermediate is converted to an aminomethyl group via a multi-step process involving tosylation, azide substitution, and Staudinger reduction .

-

Hydrochloride Formation: The final product is precipitated as the hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Manufacturing

Industrial production prioritizes cost efficiency and scalability. Large-scale reactors employ continuous-flow systems to optimize reaction conditions (e.g., temperature, pressure, catalyst loading). A key challenge is controlling stereoselectivity; cis-isomer predominance is achieved using chiral catalysts or selective crystallization . For instance, the Mitsubishi Chemical Corporation’s method isolates the cis-isomer with >95% purity by exploiting differential solubility in ethanol-water mixtures .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO) due to its ionic character. Aqueous solutions (1% w/v) have a pH of 3.5–4.5, consistent with its weak acid nature . Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability suitable for pharmaceutical formulation .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3200 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C-N bend) confirm functional group presence .

-

NMR: -NMR (D₂O) displays signals at δ 1.2–1.8 ppm (cyclohexane protons), δ 3.1 ppm (CH₂NH₃⁺), and δ 2.4 ppm (COO⁻ adjacent CH₂) .

Applications in Research and Industry

Pharmaceutical Development

The compound’s structural similarity to tranexamic acid (TXA), a clinically used antifibrinolytic, suggests potential applications in hemorrhage control. Preliminary studies indicate that cis-4-(aminomethyl)cyclohexanecarboxylic acid derivatives inhibit plasminogen activation, reducing fibrinolysis in vitro . Patent literature highlights its role as a precursor to thrombin inhibitors and peptide mimetics targeting protease-activated receptors (PARs) .

Polymer Chemistry

In polymer science, the compound serves as a monomer for synthesizing polyamides and polyesters with enhanced mechanical properties. Incorporating the rigid cyclohexane ring improves thermal resistance and reduces crystallinity, making these polymers suitable for high-performance films and fibers .

Table 2: Industrial and Research Applications

| Application Area | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | Antifibrinolytic agent precursors | |

| Polymer Science | Monomer for high-temperature polyamides | |

| Biochemical Research | Protein structure-activity studies |

Future Research Directions

Stereoselective Synthesis

Advancements in asymmetric catalysis could enable enantioselective synthesis of the cis-isomer, reducing reliance on costly separation techniques .

Biomedical Applications

Ongoing research explores covalent conjugation of the compound to nanoparticles for targeted drug delivery, leveraging its amine group for surface functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume